

Spectroscopic Analysis of 5-Formyl-2-methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Formyl-2-methoxyphenylboronic acid

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for **5-Formyl-2-methoxyphenylboronic acid**. Due to the limited availability of experimentally derived public data, this document presents predicted ^1H and ^{13}C NMR spectral data, offering a valuable resource for the identification and characterization of this compound in a research and development setting.

Predicted ^1H and ^{13}C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for **5-Formyl-2-methoxyphenylboronic acid**. These predictions are based on computational models and are intended to serve as a reference for spectral analysis.

Table 1: Predicted ^1H NMR Data for **5-Formyl-2-methoxyphenylboronic acid** (in DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
9.85	s	-	-CHO
8.20	s (br)	-	-B(OH) ₂
7.95	d	~2.0	H-6
7.80	dd	~8.5, 2.0	H-4
7.15	d	~8.5	H-3
3.90	s	-	-OCH ₃

Table 2: Predicted ¹³C NMR Data for **5-Formyl-2-methoxyphenylboronic acid** (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
192.5	-CHO
165.0	C-2
138.0	C-4
132.0	C-6
130.0	C-5
118.0	C-1 (ipso)
113.0	C-3
56.0	-OCH ₃

Experimental Protocol for NMR Spectroscopy

A general methodology for the acquisition of NMR spectra for an arylboronic acid like **5-Formyl-2-methoxyphenylboronic acid** is provided below.

2.1. Sample Preparation

- Weigh approximately 5-10 mg of **5-Formyl-2-methoxyphenylboronic acid** directly into a clean, dry NMR tube.
- Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or D_2O). The choice of solvent may depend on the solubility of the compound and the desired chemical shifts for the exchangeable protons (e.g., the $B(OH)_2$ protons).
- Securely cap the NMR tube and gently agitate or vortex the tube until the sample is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

2.2. NMR Data Acquisition

- Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a standard one-dimensional (1D) 1H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
- Acquire a 1D ^{13}C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ^{13}C isotope. Proton decoupling is generally used to simplify the spectrum and improve signal-to-noise.
- Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction to obtain the final NMR spectra.
- Reference the chemical shifts to the residual solvent peak (e.g., DMSO- d_6 at 2.50 ppm for 1H and 39.52 ppm for ^{13}C).

Structural Assignment and Data Visualization

The following diagram illustrates the chemical structure of **5-Formyl-2-methoxyphenylboronic acid** and the logical relationship for the assignment of the predicted NMR signals.

Caption: Molecular structure of **5-Formyl-2-methoxyphenylboronic acid** with atom numbering.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com